4-Chloro-1H-indazole-3-carboxamide
Overview
Description
4-Chloro-1H-indazole-3-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a chloro substituent at the fourth position and a carboxamide group at the third position of the indazole ring.
Mechanism of Action
Target of Action
4-Chloro-1H-indazole-3-carboxamide is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds with its targets, which in many cases, inhibits their activity . This interaction can lead to changes in the function of the target proteins or enzymes, potentially altering cellular processes.
Biochemical Pathways
Indazole derivatives have been found to inhibit a variety of enzymes and proteins , which suggests that they may affect multiple biochemical pathways
Result of Action
The result of the action of this compound is the inhibition of the activity of certain enzymes and proteins . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects. For example, one study found that a similar compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
4-Chloro-1H-indazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit certain human carbonic anhydrases, including cytosolic and transmembrane isozymes . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell growth and proliferation, particularly in cancer cell lines such as colon and melanoma cells . This compound can alter cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrases results in the inhibition of these enzymes, which can affect cellular pH regulation and other metabolic processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under certain conditions, but it can degrade over prolonged periods or under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects are crucial for determining the therapeutic window of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, its inhibition of carbonic anhydrases can lead to changes in bicarbonate and proton levels, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazole-3-carboxamide typically involves the reaction of indazole with chloroformic acid derivatives. One common method includes the reaction of indazole with chloroformic acid chloride in the presence of a base, such as triethylamine, to form the corresponding carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the indazole ring.
Scientific Research Applications
4-Chloro-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-indazole-3-carboxamide: Lacks the chloro substituent, which can affect its biological activity and chemical reactivity.
5-Chloro-1H-indazole-3-carboxamide: Similar structure but with the chloro group at a different position, leading to different properties.
4-Bromo-1H-indazole-3-carboxamide: Substitution of chloro with bromo can result in different reactivity and biological activity.
Uniqueness: 4-Chloro-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-1H-indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPNSYHYQCHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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